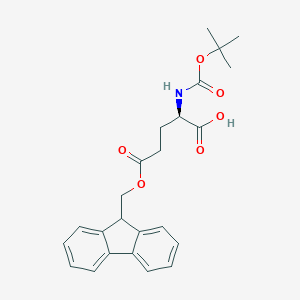

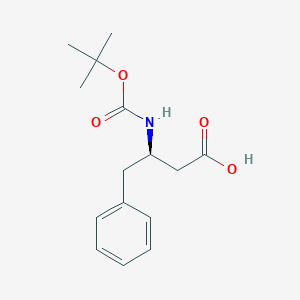

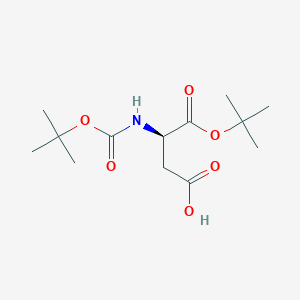

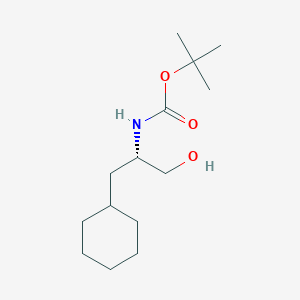

(S)-(-)-2-(Boc-amino)-3-cyclohexyl-1-propanol

Descripción general

Descripción

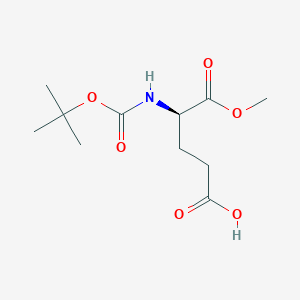

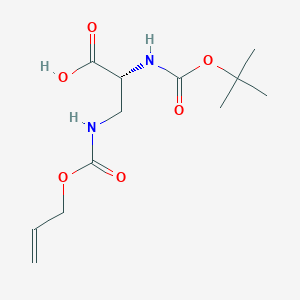

“(S)-(-)-2-(Boc-amino)-3-cyclohexyl-1-propanol” is a compound that contains a Boc-protected amino group . Boc, or tert-butyl carbamate, is a common protecting group used in organic synthesis, particularly in the synthesis of peptides . It is stable towards most nucleophiles and bases .

Synthesis Analysis

The Boc group can be introduced to an amine under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . A very simple method and green protocol is reported for a catalyst and solvent-free BOC protection of amines .

Molecular Structure Analysis

The 3D structure of Boc-compounds was determined by X-ray crystallography . Evidence for strong interaction of their acyl - and Boc-substituents with nitrogen was noticed .

Chemical Reactions Analysis

The Boc group can be cleaved under mild acidolysis . This is in contrast to benzyl carbamates, which require significantly stronger acidic conditions for their deprotection .

Aplicaciones Científicas De Investigación

Peptide Synthesis

Boc-Beta-Cyclohexyl-L-Alaninol is used in peptide synthesis . It is an analog of Alanine, Glycine, Valine, and Leucine , which are all essential amino acids. This makes it a valuable tool in the creation of unusual amino acids and peptides.

Protection of Amino Groups

The compound is used for the protection of amino groups in organic synthesis . The Boc group is stable towards most nucleophiles and bases, making it an effective protective group . It can be cleaved under anhydrous acidic conditions .

Orthogonal Protection Strategy

The stability of the Boc group towards most nucleophiles and bases allows for an orthogonal protection strategy using a base-labile protection group such as Fmoc . This is particularly useful in complex organic synthesis where multiple functional groups need to be protected at different stages.

Catalyst in N-tert-butyloxycarbonylation of Amines

Boc-Beta-Cyclohexyl-L-Alaninol can act as a catalyst in the N-tert-butyloxycarbonylation of amines . This process is used to protect amines during organic synthesis, allowing for more complex reactions to take place without affecting the amine group.

Use in Amino Acid Research

The compound is used in amino acid research, particularly in the study of protection groups . Its use allows for the study of how different protection groups affect the properties and reactivity of amino acids.

Use in Organic Chemistry Education

Boc-Beta-Cyclohexyl-L-Alaninol is used in organic chemistry education as an example of a compound with a Boc-protected amino group . Its properties and uses provide valuable teaching points for students learning about organic synthesis and the use of protection groups.

Mecanismo De Acción

Safety and Hazards

The safety data sheet for a similar compound, “(S)-3-(Boc-amino)butyric acid”, suggests that it should not be used for food, drug, pesticide or biocidal product use . It also suggests that the compound should be handled with appropriate personal protective equipment and that it should not be released into the environment .

Direcciones Futuras

Propiedades

IUPAC Name |

tert-butyl N-[(2S)-1-cyclohexyl-3-hydroxypropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27NO3/c1-14(2,3)18-13(17)15-12(10-16)9-11-7-5-4-6-8-11/h11-12,16H,4-10H2,1-3H3,(H,15,17)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOJQBBXPSVGTQT-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1CCCCC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1CCCCC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10453124 | |

| Record name | tert-Butyl [(2S)-1-cyclohexyl-3-hydroxypropan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-(-)-2-(Boc-amino)-3-cyclohexyl-1-propanol | |

CAS RN |

103322-56-1 | |

| Record name | tert-Butyl [(2S)-1-cyclohexyl-3-hydroxypropan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(-)-2-(tert-Butoxycarbonylamino)-3-cyclohexyl-1-propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.